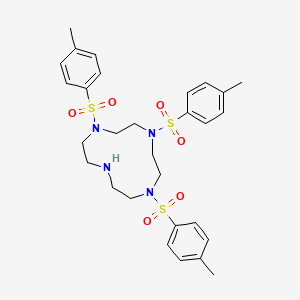

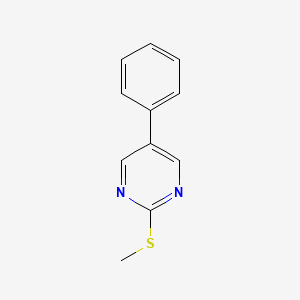

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane

概要

説明

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic complexing agent . It has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .

Synthesis Analysis

Research over the last two decades has been driven into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted and dual-modal imaging agents .Molecular Structure Analysis

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane, commonly known as TATD, is a synthetic compound widely utilized in diverse scientific research applications. This cyclic tetraazamacrocycle (CTAM) exhibits unique properties .Chemical Reactions Analysis

Over the last twenty-five years, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has made a significant impact on the field of diagnostic imaging . DOTA is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities .Physical And Chemical Properties Analysis

The predicted boiling point of 1,4,7,10-Tetraazacyclododecane-1,7-diethanol is 442.5±40.0 °C and the predicted density is 1.012±0.06 g/cm3 .科学的研究の応用

Biomedical Imaging

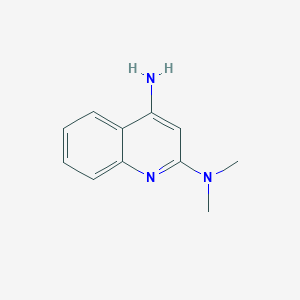

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has made a significant impact on the field of diagnostic imaging . It is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging .

Versatility with Metal Ions

The versatility of DOTA to complex a variety of metal ions has been a key factor in its widespread use . The primary use of DOTA has been with the lanthanide series of metals, gadolinium for MRI, europium and terbium for fluorescence and neodymium for near infra-red imaging .

Disease State Modification

The ease with which DOTA can be modified for different disease states has driven research into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted and dual-modal imaging agents .

Conjugation to Peptides

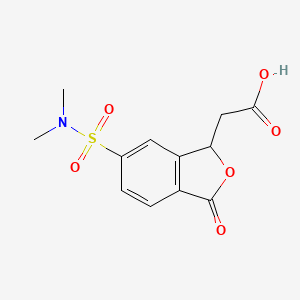

The ease with which DOTA can be conjugated to peptides has given rise to targeted imaging agents seen in the PET, SPECT and radiotherapy fields . These modalities use a variety of radiometals that complex with DOTA, e.g.64 Cu and 68 Ga which are used in clinical PET scans, 111 In, and 90 Y for SPECT and radiotherapy .

Construction of Target-Specific Metal Containing Agents

Bifunctional DOTA derivatives and their conjugation to peptides has become an established strategy for constructing target-specific metal containing agents including targeted MRI contrast agents and diagnostic and therapeutic radiopharmaceuticals .

Protein Structure and Function Studies

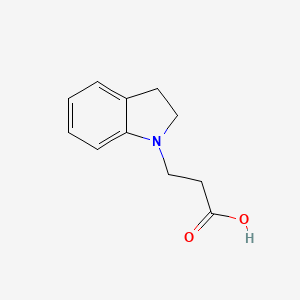

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane has found utility in various areas. It has contributed to studies concerning protein structure and function .

Nucleic Acid Structure and Function Exploration

Furthermore, it has been instrumental in exploring the structure and function of nucleic acids .

作用機序

Target of Action

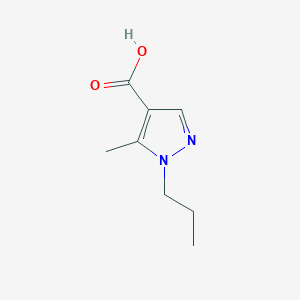

The primary targets of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane are proteins and nucleic acids . The compound specifically binds to the surfaces of these biomolecules, which play crucial roles in various biological processes .

Mode of Action

The interaction of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane with its targets involves specific binding to their surfaces . This binding results in alterations to the conformation and function of the proteins and nucleic acids .

Result of Action

The molecular and cellular effects of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane’s action are likely to be diverse, given its interaction with proteins and nucleic acids . By altering the conformation and function of these biomolecules, the compound could potentially influence a wide range of cellular processes .

Safety and Hazards

将来の方向性

The use of organically chelated lanthanides in diagnosis and treatment is a rapidly growing field in medicine . The architecture of the cage, its symmetry, and stability play a dominant role in the effectiveness of the tissue-selective lanthanide chelates applied as probes and radiopharmaceuticals .

特性

IUPAC Name |

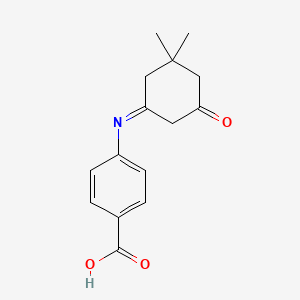

1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N4O6S3/c1-24-4-10-27(11-5-24)40(34,35)31-18-16-30-17-19-32(41(36,37)28-12-6-25(2)7-13-28)21-23-33(22-20-31)42(38,39)29-14-8-26(3)9-15-29/h4-15,30H,16-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXJEODHPCMQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327700 | |

| Record name | NSC677645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane | |

CAS RN |

94530-07-1 | |

| Record name | NSC677645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)

![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)